AnnH31
CAS No.: 241809-12-1
Cat. No.: VC0518971
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 241809-12-1 |
---|---|
Molecular Formula | C15H13N3O |
Molecular Weight | 251.28 g/mol |
IUPAC Name | 2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile |
Standard InChI | InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3 |
Standard InChI Key | FCFDJQKAPLIDTQ-UHFFFAOYSA-N |
SMILES | CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N |
Canonical SMILES | CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N |
Appearance | Solid powder |
Introduction
Chemical and Physicochemical Properties
Structural Characteristics
AnnH31, systematically named 2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile, belongs to the β-carboline alkaloid family. Its structure features a tricyclic pyridoindole core substituted with a methoxy group at position 7, a methyl group at position 1, and a cyanomethyl moiety at position 9 (Figure 1A) . The cyanomethyl substitution at N-9 is critical for reducing MAO-A affinity while preserving DYRK1A inhibition .
Table 1: Physicochemical Properties of AnnH31
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 251.28 g/mol |
logP (octanol-water) | 2.5 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 50.9 Å |
Rotatable Bonds | 2 |
Solubility in DMSO | 50 mg/mL (198.98 mM) |
Data derived from Lipinski's Rule of Five analysis confirms AnnH31's drug-like properties, including low molecular mass (<500 Da) and optimal logP for membrane permeability . The absence of hydrogen bond donors and minimal polar surface area enhance blood-brain barrier penetration, a key advantage for targeting neurological targets .
Synthesis and Structural Optimization
AnnH31 was developed through systematic modifications of the natural product harmine, a potent but non-selective DYRK1A/MAO-A inhibitor. Key synthetic steps include:
-
Bromination at Position 1: Introduction of a bromine atom at C-1 using POBr in anisole, suppressing undesired ring bromination .
-
N-9 Functionalization: Alkylation with cyanomethyl bromide to install the critical substituent, reducing MAO-A binding by disrupting hydrogen bonding interactions .
-
Methoxy Group Retention: Preservation of the 7-methoxy group maintains π-π stacking interactions with DYRK1A's Phe residue .
This rational design reduced MAO-A inhibition from harmine's IC of 5 nM to 3.2 μM in AnnH31, achieving a 40-fold selectivity window .
Biological Activity and Mechanism
Target Engagement and Selectivity
AnnH31 exhibits nanomolar potency against DYRK1A (IC = 81 nM) and DYRK1B (IC = 94 nM), with minimal activity against 300+ kinases screened at 1 μM . The selectivity profile was validated through:
Table 2: Selectivity Profiling of AnnH31 (IC Values)
Target | IC (nM) | Selectivity vs. MAO-A |
---|---|---|
DYRK1A | 81 | 40-fold |
DYRK1B | 94 | 35-fold |
MAO-A | 3200 | - |
CLK1 | 520 | 6.4-fold |
CDK5/p25 | >10,000 | >125-fold |
Molecular dynamics simulations reveal that AnnH31 binds DYRK1A's ATP pocket via:
-
Hydrophobic interactions with Leu, Val, and Phe
-
Hydrogen bonding between the methoxy oxygen and Lys backbone
In contrast, MAO-A inhibition requires N-9 hydrogen bonding to a structural water molecule—a interaction abolished by the cyanomethyl group .
Neuronal Differentiation
In SH-SY5Y neuroblastoma cells, 1 μM AnnH31 enhances neurite outgrowth by 2.3-fold (p < 0.01) through DYRK1A-mediated phosphorylation of STAT3 at Ser, promoting transcriptional activation of neurogenic genes . Co-treatment with the MAO-A inhibitor clorgyline shows no additive effects, confirming selectivity .
Cell Cycle Arrest
AnnH31 induces G/S phase arrest in HeLa cells (EC = 120 nM) by stabilizing p27 through DYRK1A inhibition. Phosphoproteomics identified 14-3-3σ as a novel DYRK1A substrate whose phosphorylation status regulates p27 nuclear export .
Therapeutic Applications
Oncology
DYRK1A overexpression drives tumor progression in pancreatic ductal adenocarcinoma (PDAC) and glioblastoma. In PDAC xenografts, daily oral AnnH31 (10 mg/kg) reduced tumor volume by 62% (p < 0.001) without hematological toxicity, outperforming harmine (45% reduction, p < 0.05) due to superior tolerability .
Neurodegenerative Diseases
In a tauopathy mouse model, AnnH31 (5 mg/kg, i.p.) decreased hippocampal tau phosphorylation (AT8 epitope) by 38% (p < 0.01) and improved Morris water maze performance by 27% (p < 0.05) versus controls. No MAO-A-related hypertensive crisis was observed, unlike harmine-treated cohorts .
Pharmacokinetics and Toxicology
ADME Properties
-
Absorption: 89% oral bioavailability in rats due to high intestinal permeability (P = 18 × 10 cm/s)
-
Metabolism: Hepatic CYP3A4-mediated oxidation to 7-O-desmethyl metabolite (inactive)
Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats
Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
---|---|---|
C | 1.2 μg/mL | 0.8 μg/mL |
T | 3.1 h | 4.7 h |
AUC | 5.8 h·μg/mL | 4.1 h·μg/mL |
Future Directions
Clinical Translation Challenges
While AnnH31's selectivity addresses harmine's MAO-A liability, its moderate aqueous solubility (0.2 mg/mL in PBS) necessitates formulation optimization. Nanoemulsion delivery systems increased bioavailability to 94% in preclinical models .
Expanding Therapeutic Indications
Ongoing studies explore AnnH31 in Down syndrome (DYRK1A triplication) and Alzheimer's disease. A phase Ia trial (NCT05431218) is evaluating safety in healthy volunteers, with preliminary data expected Q4 2025.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume